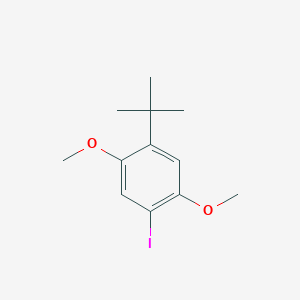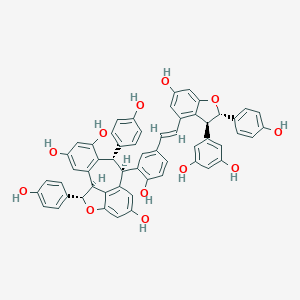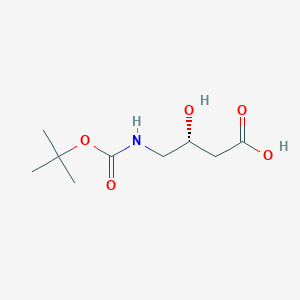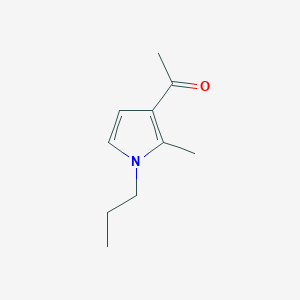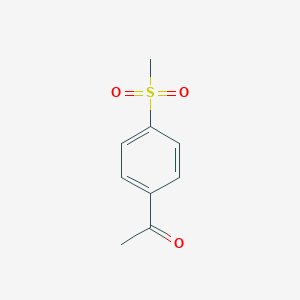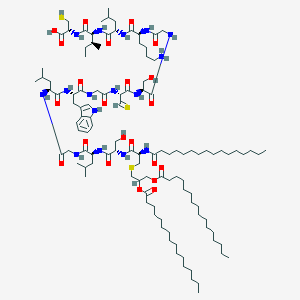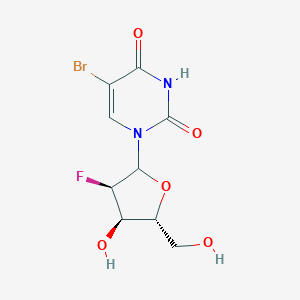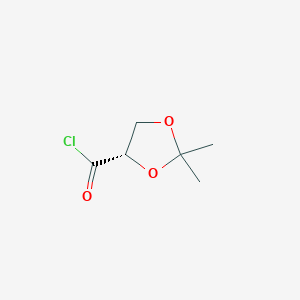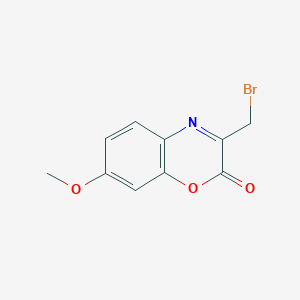
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
Overview
Description
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one: is a chemical compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 g/mol . It is known for its use as a highly sensitive fluorescent derivatizing agent for carboxylic acids . This compound is characterized by its ability to detect carboxylic acids through fluorescence, making it valuable in various analytical applications .
Mechanism of Action
Target of Action
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is primarily used as a fluorescent derivatizing agent . Its primary targets are carboxylic acids . Carboxylic acids are ubiquitous in biological systems, involved in numerous biochemical processes, and serve as a functional group in many biomolecules.
Mode of Action
The compound has a bromomethyl group that can easily react with a carboxyl group to form the corresponding ester in the presence of a base . This reaction allows the compound to bind to carboxylic acids, enabling their detection through fluorescence labeling .
Biochemical Pathways
The compound is used in the assay of fatty acid omega-hydroxylation . This process is part of the larger fatty acid metabolism pathway, which is crucial for energy production and storage in biological systems. The compound’s fluorescent labeling allows for the detection and measurement of specific metabolites in this pathway .
Result of Action
The primary result of the compound’s action is the formation of a fluorescent label that can be detected at 440 nm with excitation at 345 nm . This allows for the sensitive detection and quantification of carboxylic acids in a sample .
Action Environment
The compound is light and heat sensitive, and it is recommended to be stored at 0-10°C . These environmental factors can influence the compound’s action, efficacy, and stability. Proper storage and handling are necessary to maintain the compound’s reactivity and fluorescent properties .
Biochemical Analysis
Biochemical Properties
The compound 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one plays a significant role in biochemical reactions, particularly in the fluorescence labeling of carboxylic acids . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
This compound influences cell function by interacting with various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one typically involves the bromination of 7-methoxy-1,4-benzoxazin-2-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces the corresponding amine derivatives .
Scientific Research Applications
Chemistry: 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is widely used in analytical chemistry as a fluorescent derivatizing agent for the detection of carboxylic acids . Its high sensitivity and specificity make it valuable in high-performance liquid chromatography (HPLC) and other analytical techniques .
Biology and Medicine: In biological research, this compound is used to label and detect carboxylic acids in various biological samples . It is particularly useful in studying fatty acid metabolism and other biochemical pathways involving carboxylic acids .
Industry: In industrial applications, this compound is used in the quality control of pharmaceuticals and other products containing carboxylic acids . Its ability to provide accurate and sensitive detection makes it an essential tool in various industries .
Comparison with Similar Compounds
3-Chloromethyl-7-methoxy-1,4-benzoxazin-2-one: Similar in structure but with a chlorine atom instead of bromine.
7-Methoxy-1,4-benzoxazin-2-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Uniqueness: 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is unique due to its high sensitivity and specificity as a fluorescent derivatizing agent for carboxylic acids . The presence of the bromomethyl group enhances its reactivity, making it more effective in forming fluorescent derivatives compared to similar compounds .
Properties
IUPAC Name |
3-(bromomethyl)-7-methoxy-1,4-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCZURAACWKKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=O)O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154422 | |
| Record name | 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124522-09-4 | |
| Record name | 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124522094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one [for HPLC Labeling] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
